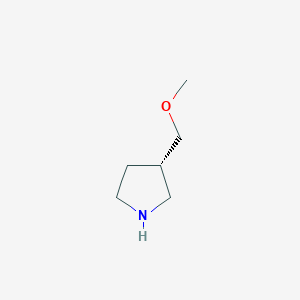

(S)-3-(Methoxymethyl)pyrrolidine

CAS No.: 535924-74-4

Cat. No.: VC2403549

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 535924-74-4 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (3S)-3-(methoxymethyl)pyrrolidine |

| Standard InChI | InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |

| Standard InChI Key | GTINRJGGSAKCEO-LURJTMIESA-N |

| Isomeric SMILES | COC[C@H]1CCNC1 |

| SMILES | COCC1CCNC1 |

| Canonical SMILES | COCC1CCNC1 |

Introduction

Chemical Properties and Identification

Basic Chemical Characteristics

(S)-3-(Methoxymethyl)pyrrolidine has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 535924-74-4 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | 2-8°C, protect from light and moisture in sealed storage |

| Solubility | Soluble in common organic solvents |

The compound features a basic secondary amine of the pyrrolidine ring and an ether functional group in the methoxymethyl side chain . The stereogenic center at the 3-position of the pyrrolidine ring is in the S configuration, which significantly influences its three-dimensional structure and potential interactions with biological targets.

Spectroscopic Properties

While detailed spectroscopic data specific to (S)-3-(Methoxymethyl)pyrrolidine is limited in the provided search results, pyrrolidine derivatives typically exhibit characteristic signals in various spectroscopic analyses:

-

¹H NMR: Expected signals include pyrrolidine ring protons (typically between δ 1.5-3.5 ppm), methoxy group protons (around δ 3.3 ppm), and methylene protons adjacent to the oxygen (around δ 3.2-3.5 ppm).

-

¹³C NMR: Characteristic carbon signals for the pyrrolidine ring, methoxymethyl group, and the stereogenic carbon at position 3.

-

IR Spectroscopy: C-N stretching of the pyrrolidine ring and C-O-C stretching of the methoxy group.

Synthesis Methods

General Synthetic Approaches to Chiral Pyrrolidines

The synthesis of chiral pyrrolidines, including (S)-3-(Methoxymethyl)pyrrolidine, can be achieved through various methods. Common strategies include:

-

[3+2] cycloaddition reactions of azomethine ylides with alkenes and alkynes, which afford pyrrolidine derivatives with a wide range of substitution patterns and excellent stereoselectivity .

-

Intramolecular cyclization approaches, including amination of unsaturated carbon-carbon bonds and insertion of nitrene species into sp³ C-H bonds .

-

Ring contraction methods, such as the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton .

Stereoselective Synthesis

For the stereoselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine specifically, several approaches have been reported:

-

Starting from trans-4-hydroxy-L-proline as a chiral starting material, involving decarboxylation, protection, and subsequent transformations to introduce the methoxymethyl group while maintaining stereochemical integrity .

-

Using chiral catalysts for asymmetric hydrogenation or reduction reactions.

-

Employing stereoselective 1,3-dipolar cycloadditions with azomethine ylides, which can produce proline derivatives with up to four stereogenic centers in the pyrrolidine ring .

A noteworthy approach involves the use of Ag₂CO₃ as a catalyst for highly diastereoselective synthesis, as described in recent literature: "By using Ag₂CO₃ as a catalyst, proline derivatives with up to four stereogenic centers in the pyrrolidine ring have been obtained in moderate to good yields and good to excellent regio- and diastereoselectivities" .

Related Compounds and Derivatives

Hydrochloride Salt Forms

The hydrochloride salt of (S)-3-(Methoxymethyl)pyrrolidine has been characterized with the following properties:

| Property | Value |

|---|---|

| CAS Number | 1421050-43-2 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Storage Conditions | Inert atmosphere, room temperature |

The hydrochloride salt form offers several advantages for pharmaceutical applications, including improved stability, solubility in aqueous media, and easier handling compared to the free base .

Other Structurally Related Compounds

Several structurally related compounds have been reported in literature, including:

-

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) - a disubstituted pyrrolidine that undergoes condensation reactions with carbonyl compounds to produce hydrazones useful for highly enantioselective synthesis .

-

3-(Methoxymethyl)pyrrolidine-1-sulfonamide - a derivative with potential applications in medicinal chemistry .

-

(S)-(+)-2-(Methoxymethyl)pyrrolidine - a positional isomer with the methoxymethyl group at the 2-position rather than the 3-position .

Biological Significance and Applications

Medicinal Chemistry Applications

Pyrrolidine derivatives, including those with methoxymethyl substituents, have demonstrated significant value in drug discovery. The pyrrolidine scaffold is found in numerous bioactive compounds targeting various diseases:

-

Central Nervous System Disorders: Pyrrolidine-containing compounds have shown activity against neurological conditions. For example, chiral pyrrolidine inhibitors have been developed for neuronal nitric oxide synthase (nNOS) .

-

Metabolic Disorders: Derivatives like 4-benzylpyrrolidine-3-carboxylic acids have been identified as agonists at peroxisome proliferator-activated receptors (PPARs), showing potential for treating type 2 diabetes by "restoring glucose metabolism and ameliorating dyslipidaemia" .

-

Inflammatory Conditions: Pyrrolidine scaffolds have been incorporated into anti-inflammatory agents.

-

Antimicrobial Activity: Some pyrrolidine derivatives exhibit antibacterial and antifungal properties.

Role as Synthetic Intermediates

(S)-3-(Methoxymethyl)pyrrolidine serves as a valuable chiral building block for the synthesis of more complex molecules. Its utility stems from:

-

The presence of a reactive secondary amine group that can undergo various transformations (alkylation, acylation, reductive amination).

-

The stereogenic center that allows for stereocontrolled synthesis of more complex molecules.

-

The methoxymethyl group that can function as a protected hydroxymethyl group or undergo further transformations.

Structure-Activity Relationships

The structure of (S)-3-(Methoxymethyl)pyrrolidine plays a crucial role in determining its biological activity and that of its derivatives. Key structural features that influence activity include:

-

Stereochemistry: The specific S-configuration at the 3-position can significantly impact binding affinity to biological targets. As noted in research related to pyrrolidine compounds: "The stereogenicity of carbons can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins" .

-

Substitution Pattern: The position and nature of substituents on the pyrrolidine ring can dramatically alter activity. For instance, in some pyrrolidine-based inhibitors, "transposition of the C3 methyl group in C4 position leads to the loss of RORγt potency" .

-

Ring Conformation: The non-planar conformation of the pyrrolidine ring allows for enhanced three-dimensional space exploration, which can be advantageous for targeting specific binding pockets in proteins.

Analytical Characterization Methods

Common analytical methods used for characterizing (S)-3-(Methoxymethyl)pyrrolidine include:

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC), particularly with chiral columns for enantiomeric purity determination

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

-

Optical Rotation:

-

Measurement of specific rotation to confirm stereochemical purity

-

Recent Developments and Future Perspectives

Recent research has expanded the understanding and applications of pyrrolidine derivatives like (S)-3-(Methoxymethyl)pyrrolidine:

-

Development of new synthetic methodologies for accessing structurally diverse pyrrolidines with high stereoselectivity .

-

Exploration of catalytic applications of pyrrolidine derivatives in asymmetric synthesis.

-

Investigation of pyrrolidine scaffolds in the design of targeted therapeutics for various diseases.

Future research directions may include:

-

Further optimization of synthetic routes to improve yield and stereoselectivity.

-

Expanded medicinal chemistry efforts to exploit the structural advantages of the pyrrolidine scaffold.

-

Development of novel catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume